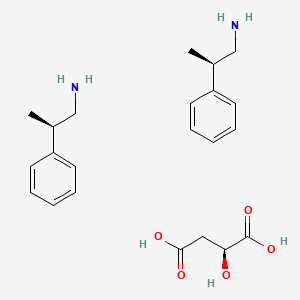
6-Chloro-2-methylpyridine-3-sulfonamide
Übersicht
Beschreibung
6-Chloro-2-methylpyridine-3-sulfonamide (6-CMP) is an important chemical compound that has a wide range of applications in the scientific and industrial fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 257.58 g/mol. 6-CMP is an intermediate in the production of various pharmaceuticals and agrochemicals, and it is used in the synthesis of other compounds. It is also used in the synthesis of dyes, as a catalyst, and as a reagent in organic chemistry. 6-CMP is a versatile compound that has numerous applications in the scientific and industrial fields.
Wissenschaftliche Forschungsanwendungen
Chlorination and Oxidation in Water Treatment
6-Chloro-2-methylpyridine-3-sulfonamide, as a class of sulfonamides, has been studied for its transformation in water treatment plants. Research has focused on the reaction of sulfonamides with free chlorine, which is crucial for understanding their degradation in municipal wastewater and surface water. The chlorination by-products of sulfonamides, including 6-Chloro-2-methylpyridine-3-sulfonamide, have been identified and analyzed using techniques like liquid chromatography/mass spectrometry (Gaffney et al., 2016).
Chemical Structure Analysis in Pharmaceuticals
The compound has been a focus in the analysis of impurities within pharmaceuticals. Techniques like liquid chromatography/mass spectrometry, UV spectroscopy, and NMR spectroscopy have been used to study its structure, especially in relation to its presence as an impurity in drugs like hydrochlorothiazide (Fang et al., 2001).
Sulfonamide Derivatives Synthesis
Research into sulfonamide derivatives of heterocyclic compounds, which include 6-Chloro-2-methylpyridine-3-sulfonamide, has been conducted due to their potential biological activity. These studies explore the synthesis and characterization of new sulfonamide derivatives, highlighting the compound's relevance in developing substances with specific biological activities (Komshina et al., 2020).
Investigation of Polar Crystalline Materials
The compound's polymorphic forms have been studied to understand its properties in crystalline materials. Investigations using single-crystal X-ray diffraction techniques have revealed insights into its molecular interactions and potential applications in designing new functional materials (Wojnarska et al., 2021).
Synthesis in Coordination Chemistry
6-Chloro-2-methylpyridine-3-sulfonamide has been used in the synthesis of coordination compounds. Studies have explored its reactivity and complexation with various metal ions, which is significant in fields like pharmaceuticals and catalysis (Orie et al., 2021).
Eigenschaften
IUPAC Name |
6-chloro-2-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHAZLNVAOUHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)propan-1-amine hydrochloride](/img/structure/B1412389.png)

![(4aS,7aS)-tert-butyl 6-tosylhexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1412393.png)


![methyl 3-amino-1-isopentyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1412399.png)
